REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].C1(=O)O[CH2:20][CH2:19][O:18]1>CN(C=O)C>[NH:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([O:1][CH2:20][CH2:19][OH:18])[CH:10]=2)[CH:6]=[CH:7]1 |f:1.2.3|
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Name
|
|
Quantity
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2.66 g
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Type
|
reactant
|
Smiles
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OC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
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C1(OCCO1)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
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Type
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EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
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Details
|
The organic phase was washed with 1 M aqueous Na2CO3 and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica
|
Name
|
|
Type
|
|
Smiles
|
N1C=CC2=CC=C(C=C12)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |